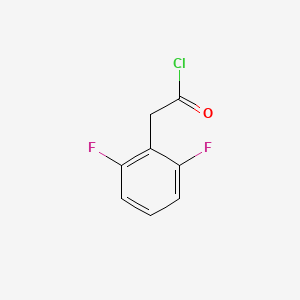

2,6-Difluorophenylacetyl chloride

Description

Significance of Acyl Chlorides as Activated Carboxylic Acid Derivatives

Acyl chlorides are considered activated derivatives of carboxylic acids. The substitution of the hydroxyl group of a carboxylic acid with a chlorine atom dramatically increases the electrophilicity of the carbonyl carbon. numberanalytics.comfiveable.me This activation is crucial for driving reactions that would otherwise be sluggish or require harsh conditions with the less reactive carboxylic acids. savemyexams.com The primary role of acyl chlorides in organic synthesis is as acylating agents, enabling the introduction of an acyl group (R-C=O) into a molecule. iitk.ac.in This is fundamental to the formation of esters, amides, and anhydrides through reactions with alcohols, amines, and carboxylates, respectively. iitk.ac.insavemyexams.com The high reactivity of acyl chlorides ensures that these reactions often proceed to completion, providing high yields of the desired products. savemyexams.com

Distinctive Reactivity Profile of Arylacetyl Chlorides in Chemical Transformations

Arylacetyl chlorides, a subclass of acyl chlorides, feature an aryl group attached to the acetyl chloride moiety. This structural feature imparts a unique reactivity profile. The methylene (B1212753) group (-CH2-) separating the aromatic ring from the acyl chloride function influences the electronic effects of the aryl ring on the carbonyl carbon. While the fundamental reactivity of the acyl chloride group remains, the nature of the aryl substituent can modulate it. Arylacetyl chlorides are key intermediates in various synthetic strategies, including the synthesis of β-naphthols through tandem Friedel-Crafts reactions with alkynes. rsc.org They are also employed in the formation of thio- and seleno-acetamides and in the stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones. nih.govacs.org

Positional Fluorination Effects on Aromatic Acyl Chloride Reactivity

The introduction of fluorine atoms onto the aromatic ring of an arylacetyl chloride can significantly alter its reactivity. Fluorine is the most electronegative element, and its presence can exert strong inductive effects. The position of the fluorine atoms is critical in determining their influence. In the case of 2,6-difluorophenylacetyl chloride, the two fluorine atoms are located ortho to the acetyl chloride group. This substitution pattern is known to enhance the electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the fluorine atoms. nih.gov This increased reactivity can lead to faster reaction rates in nucleophilic acyl substitution reactions. nih.gov For instance, studies have shown that acyl chlorides with electron-withdrawing substituents in the ortho-position undergo more rapid fluorination. nih.gov The steric hindrance from the ortho-substituents can also play a role in the reaction's stereochemical outcome. nih.gov

Data for this compound

| Property | Value |

| Chemical Formula | C8H5ClF2O |

| CAS Number | 116622-90-3 |

| Molecular Weight | 190.57 g/mol |

| Boiling Point | 214.2 ± 30.0 °C at 760 mmHg (Predicted) |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) |

| Flash Point | 83.3 ± 24.6 °C (Predicted) |

The data in this table is predicted and should be used as an estimate. guidechem.com

Properties

IUPAC Name |

2-(2,6-difluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)4-5-6(10)2-1-3-7(5)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYPWHKXTAYWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluorophenylacetyl Chloride

Synthesis via Corresponding Carboxylic Acid Precursors

The most common and direct method for preparing 2,6-difluorophenylacetyl chloride involves the chlorination of 2,6-difluorophenylacetic acid. This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, forming the highly reactive acyl chloride. Several chlorinating agents can be employed for this purpose, with thionyl chloride and oxalyl chloride being the most prevalent.

Thionyl Chloride (SOCl₂) Mediated Acyl Chloride Formation

The reaction of 2,6-difluorophenylacetic acid with thionyl chloride (SOCl₂) is a widely used method for synthesizing this compound. prepchem.comtubitak.gov.tr This process is effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. smolecule.com The reaction is typically carried out by heating the carboxylic acid in an excess of thionyl chloride. prepchem.comuantwerpen.be For instance, a described procedure involves dissolving 2,6-difluorophenylacetic acid in thionyl chloride and stirring the mixture for one hour at 60°C. prepchem.com The excess, volatile thionyl chloride can then be removed by distillation, often under reduced pressure. rsc.org

Table 1: Thionyl Chloride Mediated Synthesis of this compound

| Starting Material | Reagent | Temperature | Duration | Key Feature |

| 2,6-Difluorophenylacetic Acid | Thionyl Chloride (SOCl₂) | 60°C | 1 hour | Gaseous byproducts (SO₂, HCl) simplify purification. prepchem.comsmolecule.com |

Oxalyl Chloride ((COCl)₂) Mediated Acyl Chloride Formation

Oxalyl chloride offers a milder alternative to thionyl chloride for the preparation of acyl chlorides from carboxylic acids. wikipedia.org This method is advantageous when the starting material contains sensitive functional groups that might not withstand the harsher conditions of thionyl chloride reactions. The reaction with oxalyl chloride typically proceeds at lower temperatures and is known for producing clean products, as the byproducts are also gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride). While specific examples for 2,6-difluorophenylacetic acid are less commonly detailed than for thionyl chloride, the methodology is a standard procedure in organic synthesis. googleapis.com The reaction is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.orggoogleapis.com

Table 2: General Conditions for Oxalyl Chloride Mediated Acyl Chloride Formation

| Starting Material | Reagent | Catalyst | Conditions | Key Feature |

| Carboxylic Acid | Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Mild temperatures | Milder conditions suitable for sensitive substrates. wikipedia.org |

Role of Catalytic Additives (e.g., N,N-Dimethylformamide) in Yield Optimization

Catalytic amounts of N,N-dimethylformamide (DMF) are frequently added to reactions involving both thionyl chloride and oxalyl chloride to accelerate the rate of acyl chloride formation and improve yields. rsc.orgmasterorganicchemistry.comnih.gov DMF is not merely a solvent but acts as a true catalyst. nih.gov The catalytic cycle begins with the reaction of DMF with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a highly reactive Vilsmeier reagent, which is an iminium intermediate. wikipedia.orgnih.gov

This Vilsmeier reagent then reacts with the carboxylic acid, activating it for nucleophilic attack by the chloride ion. wikipedia.org This process regenerates the DMF catalyst, allowing it to participate in subsequent cycles. wikipedia.org The use of DMF can significantly enhance reaction efficiency, allowing for milder conditions and shorter reaction times, which in turn can minimize the formation of unwanted side products. acs.org However, it should be noted that the reaction between DMF and chlorinating agents can produce trace amounts of the toxic byproduct dimethylcarbamoyl chloride (DMCC). acs.org

Alternative Synthetic Routes to this compound

While conversion from the corresponding carboxylic acid is the most direct route, other synthetic strategies can be considered, though they often present greater challenges.

Direct Acylation Approaches involving Difluorophenol Derivatives

An alternative synthetic pathway could theoretically involve the direct acylation of a difluorophenol derivative. smolecule.com For instance, a Friedel-Crafts acylation reaction on a difluorobenzene compound could introduce an acetyl group. fluorine1.ru However, achieving the specific this compound structure from a difluorophenol precursor is not straightforward. Direct acylation of 2,6-difluorophenol (B125437) would likely lead to the formation of an ester (phenyl acetate (B1210297) derivative) rather than the desired phenylacetyl structure. A multi-step process would be required, potentially involving the protection of the phenol, followed by a series of reactions to build the acetyl chloride side chain before deprotection, making this a less efficient route compared to starting with 2,6-difluorophenylacetic acid.

Considerations of Direct Fluorination in Aromatic Ring Functionalization

The synthesis of fluorinated aromatics by directly introducing fluorine atoms onto an existing aromatic ring is a significant challenge in organic chemistry. numberanalytics.comacs.org Attempting to synthesize this compound by direct fluorination of phenylacetyl chloride would be exceptionally difficult. The primary challenges include:

Regioselectivity: Controlling the position of the incoming fluorine atoms on the aromatic ring is difficult to achieve, and a mixture of isomers would likely be produced. numberanalytics.com

Chemoselectivity: The high reactivity of many fluorinating agents can lead to unwanted side reactions and the formation of byproducts. numberanalytics.com

Harsh Conditions: Nucleophilic aromatic substitution to introduce fluoride (B91410) often requires harsh conditions, which the acyl chloride functional group is unlikely to survive. nih.gov Electrophilic fluorination often requires expensive and specialized reagents. nih.gov

Due to these significant hurdles, direct fluorination is generally not a practical or efficient method for preparing a specific, multi-substituted aromatic compound like this compound. acs.orgnih.gov Synthesis from a pre-fluorinated starting material, such as 2,6-difluorophenylacetic acid, is the overwhelmingly preferred and more logical approach.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound Production

The application of green chemistry principles to the production of specialty chemicals like this compound is critical for minimizing environmental impact and enhancing process safety and efficiency. ecoonline.com While specific, novel "green" synthetic routes for this compound are not extensively documented in publicly available literature, the principles of sustainable chemistry can be applied to its conventional manufacturing process. The most common route to an acyl chloride is the reaction of the corresponding carboxylic acid—in this case, 2,6-Difluorophenylacetic acid—with a chlorinating agent. By analyzing this key conversion step, significant strides can be made in aligning the synthesis with green chemistry tenets, focusing on areas such as solvent use, reaction efficiency, and waste reduction. acs.org

Solvent Selection and Minimization Strategies

Historically, halogenated solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) have been used for such reactions due to their inertness and ability to dissolve a wide range of organic compounds. However, from a green chemistry perspective, these solvents are undesirable due to their potential toxicity and environmental persistence.

Modern solvent selection guides, such as the CHEM21 guide, offer a framework for choosing more sustainable alternatives by scoring solvents on safety, health, and environmental criteria. greenchemistry-toolkit.org Strategies for greener solvent use in the production of this compound would involve:

Replacement: Substituting hazardous solvents with safer alternatives. For acyl chloride synthesis, greener aprotic solvents could be considered, although their compatibility with the specific reagents must be verified. In some cases, reactions can be run "neat," using the liquid reagent itself as the solvent, which eliminates the need for an additional solvent entirely.

Minimization: Using the smallest possible volume of solvent required for the reaction to proceed efficiently. This reduces waste and energy consumption during post-reaction solvent removal.

Bio-based Solvents: Exploring the use of modern, bio-derived solvents like Cyrene™ (dihydrolevoglucosenone), which is a dipolar aprotic solvent made from cellulose (B213188) and is biodegradable. researchgate.net

The following table provides a comparative overview of solvents based on green chemistry principles, relevant to the synthesis of acyl chlorides.

| Solvent Category | Examples | Green Chemistry Considerations |

| Recommended/Preferred | Water, Ethanol, 2-Propanol, Ethyl Acetate, Cyrene™ | Generally low toxicity, often bio-based, biodegradable. Water and alcohols are reactive with acyl chlorides and chlorinating agents, making them unsuitable for the reaction itself but ideal for workup or cleaning. Ethers like 2-MeTHF are often preferred over THF. |

| Usable with Restrictions | Toluene, Cyclohexane, Acetonitrile, Tetrahydrofuran (THF) | Moderate hazards. Toluene is an effective solvent but has toxicity concerns. THF can form explosive peroxides. Acetonitrile is useful but toxic and derived from a non-renewable source. |

| Undesirable/Hazardous | Dichloromethane (DCM), Chloroform, Benzene (B151609), Pentane, Hexane(s) | High toxicity, environmental persistence, carcinogenicity (benzene), or high flammability. Their use should be avoided or replaced wherever possible. ecoonline.combizngo.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept of green chemistry that measures how efficiently the atoms from the reactants are incorporated into the desired product. acs.org A reaction with high atom economy generates minimal waste, as most of the atoms from the starting materials become part of the final product. chemistry-teaching-resources.com

The atom economy for the synthesis of this compound can be calculated for its final production step from 2,6-Difluorophenylacetic acid. A common method for this conversion uses thionyl chloride (SOCl₂).

The balanced chemical equation is: F₂C₆H₃CH₂COOH + SOCl₂ → F₂C₆H₃CH₂COCl + SO₂ + HCl

Atom Economy Calculation:

The percentage atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 sigmaaldrich.com | Reactant |

| Thionyl chloride | SOCl₂ | 118.97 | Reactant |

| This compound | C₈H₅ClF₂O | 190.57 | Desired Product |

| Sulfur dioxide | SO₂ | 64.07 | Byproduct |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

Calculation:

Sum of Molecular Weights of Reactants = 172.13 + 118.97 = 291.10 g/mol

Atom Economy = (190.57 / 291.10) x 100 = 65.46%

This calculation shows that, even with a 100% chemical yield, only 65.46% of the mass of the reactants is converted into the desired product. The remaining 34.54% is converted into the byproducts sulfur dioxide and hydrogen chloride, which must be neutralized or captured, representing inherent waste in this synthetic route.

Beyond atom economy, other metrics provide a more holistic view of a process's sustainability. Reaction Mass Efficiency (RME) is a more practical metric that considers the chemical yield and the actual masses of all materials used, including solvents and reagents. researchgate.net

RME (%) = (Mass of Isolated Product / Total Mass of Reactants and Reagents) x 100 researchgate.net

Improving RME involves not only choosing reactions with high atom economy but also achieving high yields and minimizing the use of excess reagents and solvents. For the synthesis of this compound, this would entail optimizing reaction conditions to maximize the conversion of the carboxylic acid to the acyl chloride while using the minimum stoichiometric amount of thionyl chloride and the least possible volume of a green solvent.

Chemical Reactivity and Mechanistic Pathways of 2,6 Difluorophenylacetyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 2,6-difluorophenylacetyl chloride. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the substituted product. libretexts.orgyoutube.com

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields N-substituted 2-(2,6-difluorophenyl)acetamides. These fluorinated amides are significant structural motifs in many pharmaceutical and bioactive molecules. nih.gov The reaction proceeds via the standard nucleophilic acyl substitution pathway. An amine acts as the nucleophile, attacking the carbonyl carbon. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org

The synthesis of fluorinated amides is an area of active research, driven by their prevalence in medicinal chemistry. nih.govelsevierpure.com While various methods exist for creating fluoroamide compounds, the use of acyl chlorides like this compound remains a direct and fundamental approach. nih.govnih.gov

General Reaction Scheme for Aminolysis:

| Amine Type | Product Class | Significance |

| Primary (RNH₂) | N-Alkyl/Aryl-2-(2,6-difluorophenyl)acetamide | Building blocks for larger, complex molecules. |

| Secondary (R₂NH) | N,N-Dialkyl/Diaryl-2-(2,6-difluorophenyl)acetamide | Common structures in pharmaceuticals and agrochemicals. nih.gov |

When this compound is treated with an alcohol, a corresponding ester is formed in a reaction known as alcoholysis. This reaction is one of the most common laboratory methods for ester preparation. libretexts.org The mechanism is analogous to aminolysis and hydrolysis, where the alcohol's oxygen atom acts as the nucleophile. youtube.comyoutube.com The reaction is typically conducted in the presence of a weak base, such as pyridine (B92270), to scavenge the HCl produced. libretexts.org Steric hindrance can affect the rate of this reaction. libretexts.org The resulting 2,6-difluorophenylacetate esters are important intermediates in organic synthesis.

General Reaction Scheme for Alcoholysis:

| Alcohol (R'OH) | Product (Ester) |

| Methanol (B129727) | Methyl 2-(2,6-difluorophenyl)acetate |

| Ethanol | Ethyl 2-(2,6-difluorophenyl)acetate |

| Isopropanol | Isopropyl 2-(2,6-difluorophenyl)acetate |

The reaction of this compound with organometallic reagents provides a pathway to ketones and alcohols. The product formed depends on the type of organometallic reagent used.

Organocuprates (Gilman Reagents): To synthesize ketones, less reactive organometallic reagents like lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are employed. libretexts.orgchemistrysteps.com These reagents react with acyl chlorides to furnish ketones, and the reaction typically stops at this stage because organocuprates are not reactive enough to attack the resulting ketone. chemistrysteps.comyoutube.com This method provides a reliable route to unsymmetrical ketones. libretexts.orgorganic-chemistry.org

Grignard and Organolithium Reagents: More reactive organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically react with acyl chlorides twice. chemistrysteps.comlibretexts.org The first reaction is a nucleophilic acyl substitution that produces a ketone. byjus.com However, the ketone intermediate is also highly reactive towards the Grignard or organolithium reagent. youtube.com A second nucleophilic addition to the ketone yields a tertiary alcohol upon acidic workup, where two of the alkyl groups on the alcohol originate from the organometallic reagent. libretexts.orgchemistrysteps.com

| Organometallic Reagent | Initial Product | Final Product (after workup) | Reactivity Notes |

| Lithium Dialkylcuprate (R'₂CuLi) | Ketone | Ketone | Reaction stops at the ketone stage. chemistrysteps.comyoutube.com |

| Grignard Reagent (R'MgX) | Ketone | Tertiary Alcohol | Reacts twice; does not stop at the ketone. libretexts.orgchemistrysteps.com |

| Organolithium Reagent (R'Li) | Ketone | Tertiary Alcohol | Highly reactive; reacts twice to form an alcohol. libretexts.org |

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with this compound

This compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the 2,6-difluorophenylacetyl group onto another aromatic ring. ualberta.calibretexts.org This electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds and synthesizing aryl ketones. numberanalytics.comwikipedia.org The reaction involves the activation of the acyl chloride with a Lewis acid to generate a highly electrophilic acylium ion, which then attacks the electron-rich aromatic substrate. byjus.comsigmaaldrich.com

Lewis acid catalysts are essential for Friedel-Crafts acylation. wikipedia.orgnumberanalytics.com Their primary function is to coordinate with the halogen of the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion. byjus.comsigmaaldrich.com This greatly increases the electrophilicity of the acylating agent.

Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). numberanalytics.comnumberanalytics.com

Aluminum chloride (AlCl₃): This is a very strong and widely used Lewis acid for Friedel-Crafts reactions. numberanalytics.comlibretexts.org However, it is highly reactive and moisture-sensitive. numberanalytics.com Due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount of the catalyst is often required. wikipedia.orgorganic-chemistry.org

Ferric chloride (FeCl₃): A milder alternative to AlCl₃, FeCl₃ can be effective, particularly for activated aromatic substrates. numberanalytics.com

Zinc chloride (ZnCl₂): This is an even milder Lewis acid, sometimes used with highly reactive aromatic compounds to avoid side reactions. numberanalytics.com

The choice of catalyst can influence reaction efficiency and selectivity, depending on the reactivity of both the acyl chloride and the aromatic substrate. numberanalytics.com

| Lewis Acid Catalyst | Relative Strength | Typical Use Case |

| Aluminum chloride (AlCl₃) | Strong | General purpose, for less reactive arenes. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | For moderately activated arenes. numberanalytics.com |

| Zinc chloride (ZnCl₂) | Mild | For highly activated, sensitive arenes. numberanalytics.com |

The Friedel-Crafts acylation reaction is subject to certain limitations regarding the aromatic substrate. The reaction works well with benzene (B151609) and activated aromatic rings (those containing electron-donating groups like alkyl or alkoxy groups). However, it generally fails with strongly deactivated rings, such as nitrobenzene (B124822) or rings bearing other electron-withdrawing groups. sigmaaldrich.commasterorganicchemistry.com

The regioselectivity—the position of acylation on a substituted benzene ring—is governed by the directing effects of the substituent already present on the ring.

Activating Groups (-R, -OR): These groups are ortho- and para-directing. The incoming 2,6-difluorophenylacetyl group will preferentially add to the positions ortho or para to the activating group. Steric hindrance from the substituent can often favor the para product.

Deactivating Groups (Halogens): Halogens like chlorine and bromine are deactivating yet ortho- and para-directing. Acylation of halobenzenes is possible but slower than with benzene.

The two fluorine atoms on the phenyl ring of this compound itself are electron-withdrawing, which can influence the reactivity of the acylium ion but does not change the fundamental principles of the Friedel-Crafts reaction. fluorine1.rufluorine1.ru The substrate scope is generally limited to arenes that are at least as reactive as halobenzenes. masterorganicchemistry.com

Specific Mechanistic Insights into Reactions Involving this compound

The chemical behavior of this compound is characterized by the interplay of its acyl chloride functionality and the electronic effects of the difluorinated aromatic ring. This section delves into specific mechanistic pathways that govern its reactivity, focusing on the formation of transient ketene (B1206846) intermediates and its participation in palladium-catalyzed bond-forming reactions.

Formation and Reactivity of Ketene Intermediates from Arylacetyl Chlorides

A fundamental reaction pathway for arylacetyl chlorides, including this compound, involves their conversion into highly reactive ketene intermediates. wikipedia.orgcardiff.ac.uk Ketenes are compounds containing the R₂C=C=O functional group and are valuable synthons in organic chemistry, albeit often generated in situ due to their general instability. wikipedia.org

The most prevalent method for generating ketenes from arylacetyl chlorides is through dehydrohalogenation, which involves the elimination of a hydrogen chloride molecule. nih.gov This process is typically facilitated by a base, commonly a tertiary amine such as triethylamine. The mechanism commences with the abstraction of the acidic α-proton (the proton on the carbon adjacent to the carbonyl group) by the base. This abstraction is followed by the expulsion of the chloride ion, leading to the formation of the carbon-carbon double bond characteristic of the ketene. wikipedia.org

The reaction can be nuanced. For instance, the interaction between the arylacetyl chloride and a tertiary amine can sometimes lead to the formation of an acyl ammonium (B1175870) intermediate. Subsequent deprotonation of this intermediate can yield a zwitterionic ketene enolate, which exists in equilibrium with the free ketene. nih.gov For arylacetyl chlorides bearing electron-withdrawing substituents, such as the fluorine atoms in this compound, the pathway involving the initial formation of a free ketene is often favored, especially when a non-nucleophilic base like proton sponge is used. nih.gov

The reactivity of the resulting arylketene is diverse. As electrophiles, they readily react with a variety of nucleophiles. nih.gov For example, they react with alcohols to form esters and with amines to produce amides. scripps.edu A significant reaction of ketenes is their participation in [2+2] cycloadditions. cardiff.ac.ukscripps.edu For instance, the Staudinger synthesis involves the reaction of a ketene with an imine to produce a β-lactam, a core structural motif in many antibiotic compounds. cardiff.ac.uk Ketenes can also dimerize to form cyclobutane-1,3-diones or β-lactones, depending on the substituents. scripps.edu

The table below summarizes common methods for the generation of ketenes.

| Method of Generation | Precursor | Reagents/Conditions | Reference |

| Dehydrohalogenation | Acyl Chloride | Tertiary Amine (e.g., Triethylamine) | nih.gov |

| Wolff Rearrangement | α-Diazoketone | Photochemical or Thermal Conditions | wikipedia.org |

| Pyrolysis | Acetic Acid or Acetone | High Temperatures (e.g., ~700 °C) | wikipedia.org |

| Dehalogenation | α-Haloacyl Halide | Zinc metal | cardiff.ac.uk |

Palladium-Catalyzed Pathways for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and acyl chlorides can serve as substrates in these transformations. sigmaaldrich.com The general catalytic cycle for many of these reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, initiates with the oxidative addition of an organohalide to a palladium(0) complex. uwindsor.cawikipedia.orgwikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, advancements in ligand design have enabled their effective use in a wide array of coupling reactions. uwindsor.ca

Carbon-Carbon Bond Formation:

The acyl chloride group of this compound can potentially participate in palladium-catalyzed reactions in a few ways. One possibility is the decarbonylative coupling, where the -COCl group is lost, and the aryl group is coupled. However, more synthetically useful are reactions that retain the carbonyl group or leverage the reactivity of the C-Cl bond of the aromatic ring if one were present. For the purpose of this discussion, we will focus on the reactivity of the acyl chloride itself in forming a new carbon-carbon bond, a reaction often referred to as acylation.

The Suzuki reaction , which typically couples an organoboron reagent with an organohalide, can be adapted for acylation. While less common than the coupling of aryl halides, the use of acyl chlorides as electrophiles allows for the synthesis of ketones. The reaction of this compound with an organoboronic acid in the presence of a suitable palladium catalyst and base would be expected to yield a 2,6-difluorophenyl ketone derivative. The catalytic cycle would involve the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the ketone product and regenerate the Pd(0) catalyst.

The Sonogashira coupling provides a route to synthesize ynones (alkynyl ketones) through the reaction of a terminal alkyne with an organohalide or, in this context, an acyl chloride. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. wikipedia.org The reaction of this compound with a terminal alkyne would proceed via a catalytic cycle involving the formation of a copper acetylide, oxidative addition of the acyl chloride to palladium(0), transmetalation of the acetylide from copper to palladium, and reductive elimination to furnish the corresponding α,β-alkynyl ketone.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org While the classic Heck reaction uses aryl or vinyl halides, variations involving acyl chlorides can lead to the formation of α,β-unsaturated ketones.

The table below provides an overview of selected palladium-catalyzed reactions for carbon-carbon bond formation.

| Reaction Name | Coupling Partners | Typical Catalyst System | Product Type | Reference |

| Suzuki Coupling | Acyl Chloride + Organoboronic Acid | Pd(0) catalyst, Base | Ketone | uwindsor.ca |

| Sonogashira Coupling | Acyl Chloride + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Ynone | wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Acyl Chloride + Alkene | Pd(0) catalyst, Base | α,β-Unsaturated Ketone | organic-chemistry.org |

Carbon-Heteroatom Bond Formation:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.org By analogy, the use of this compound as the electrophile would lead to the formation of an amide. This transformation is mechanistically similar to other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition of the acyl chloride to the palladium(0) center, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the amide product and regenerate the active palladium catalyst. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of this reaction, including for less reactive aryl chlorides. rug.nl

Applications of 2,6 Difluorophenylacetyl Chloride in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates

The incorporation of fluorine atoms into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. 2,6-Difluorophenylacetyl chloride is a key reagent for introducing the 2,6-difluorophenylacetyl moiety into molecules, making it a valuable intermediate in drug discovery and development. guidechem.com

A primary application of this compound is in the acylation of amines to form fluorinated amides and, more specifically, anilides. This reaction is a straightforward and efficient method for creating carbon-nitrogen bonds. The high reactivity of the acyl chloride group facilitates its reaction with a wide range of primary and secondary amines to yield the corresponding amide derivatives. These fluorinated anilides are often precursors to more complex pharmaceutical agents. ekb.eg The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride (HCl).

The synthesis of fluorinated anilides is of significant interest as the amide linkage is a fundamental component of many biologically active molecules. nih.gov The presence of the difluoro-substituted phenyl ring can significantly alter the biological and physicochemical properties of the parent anilide. nih.gov

Table 1: Examples of Amide Synthesis from this compound

| Amine Reactant | Product | Application Area |

| Aniline | N-phenyl-2-(2,6-difluorophenyl)acetamide | Pharmaceutical Intermediate |

| 4-Methoxyaniline | 2-(2,6-difluorophenyl)-N-(4-methoxyphenyl)acetamide | Pharmaceutical Intermediate |

| Pyrrolidine | 1-(2-(2,6-difluorophenyl)acetyl)pyrrolidine | Scaffold for Drug Discovery |

This table is illustrative and provides examples of typical reactions.

This compound is an important precursor for the synthesis of various heterocyclic compounds, most notably azetidinones. Azetidinones, also known as β-lactams, are four-membered cyclic amides that form the core structure of β-lactam antibiotics, such as penicillins and cephalosporins. derpharmachemica.com

The Staudinger synthesis, or [2+2] cycloaddition, is a classic method for constructing the azetidinone ring. researchgate.net In this reaction, a ketene (B1206846) (generated in situ from an acyl chloride like this compound using a tertiary amine base) reacts with an imine (a Schiff base) to form the β-lactam ring. derpharmachemica.commdpi.com The use of this compound allows for the introduction of the difluorophenylacetyl side chain, which is a common feature in certain classes of bioactive molecules. The cyclization of Schiff bases with chloroacetyl chloride in the presence of a base is a well-established method for forming the 2-azetidinone ring. derpharmachemica.commdpi.com

Utilization in Agrochemical and Specialty Chemical Synthesis

The unique properties conferred by fluorine atoms are also highly desirable in the agrochemical industry. This compound is used as an intermediate in the synthesis of novel herbicides and pesticides. guidechem.comcymitquimica.com The introduction of the difluorinated phenyl group can enhance the efficacy and selectivity of the active ingredients.

In the realm of specialty chemicals, this compound serves as a versatile building block for products that require specific performance characteristics. oceanicpharmachem.com Specialty chemicals are produced for a wide range of applications, including dyes, and other performance-oriented products. oceanicpharmachem.com The synthesis of these complex molecules often relies on robust and versatile intermediates like this compound.

Development of Materials with Specific Functional Properties

The 2,6-difluorophenylacetyl moiety can be incorporated into polymers and other materials to tailor their functional properties. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms can enhance thermal stability, chemical resistance, and modify the electronic and optical properties of materials. bldpharm.com For example, it can be used in the synthesis of fluorinated polymers or as a component in the creation of organic light-emitting diode (OLED) materials or other electronic materials. bldpharm.com

Incorporation into Complex Molecular Architectures and Scaffolds

Beyond its use in specific industries, this compound is a valuable tool for synthetic chemists building complex molecular architectures. Its ability to readily acylate a variety of nucleophiles makes it suitable for introducing the 2,6-difluorophenylacetyl group into multi-step syntheses of natural products or other intricate molecular scaffolds. fluorine1.ru Modern synthetic strategies often rely on the modular assembly of complex molecules from well-defined building blocks. nih.gov The predictable reactivity of this compound allows for its strategic incorporation into larger structures, as demonstrated in syntheses involving the acylation of polyfluoroarenes and other advanced intermediates. fluorine1.ru

Catalysis in Reactions Involving 2,6 Difluorophenylacetyl Chloride

Lewis Acid Catalysis and its Role in Activating the Acyl Moiety

Lewis acid catalysis is a cornerstone of reactions involving acyl chlorides, most notably in Friedel-Crafts acylation. sigmaaldrich.com The primary function of the Lewis acid is to enhance the electrophilicity of the acyl chloride, thereby making it more susceptible to attack by a nucleophile, such as an aromatic ring. iitk.ac.innumberanalytics.com

The mechanism of Lewis acid activation in acylation reactions, such as the Friedel-Crafts reaction, proceeds through a well-established sequence of steps. numberanalytics.comnumberanalytics.com This process is fundamental to understanding how 2,6-difluorophenylacetyl chloride is utilized in the synthesis of aromatic ketones.

The key steps are as follows:

Complex Formation : The Lewis acid, for example, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen atom of the this compound. This initial interaction polarizes the carbonyl group. iitk.ac.innumberanalytics.com

Formation of the Acylium Ion : The coordination of the Lewis acid weakens the carbon-chlorine bond of the acyl chloride. This leads to the cleavage of the C-Cl bond and the formation of a highly reactive electrophile known as an acylium ion (RCO⁺). sigmaaldrich.comallen.in This ion is resonance-stabilized.

Electrophilic Aromatic Substitution : The generated acylium ion then acts as a potent electrophile. It attacks the aromatic ring of another molecule, leading to the formation of a new carbon-carbon bond and a sigma complex (also known as an arenium ion). numberanalytics.comallen.in

Deprotonation and Catalyst Regeneration : A base in the reaction mixture removes a proton from the sigma complex, which restores the aromaticity of the ring and forms the final acylated product. The Lewis acid catalyst is regenerated in the process. numberanalytics.comnumberanalytics.com

This mechanism is applicable to the reactions of this compound with various aromatic and heteroaromatic compounds.

The choice of Lewis acid and its relative strength can have a profound impact on the outcome of acylation reactions. Factors such as reaction rate, yield, and regioselectivity are often dictated by the nature of the catalyst. numberanalytics.comnih.gov The strength of a Lewis acid is influenced by factors like charge density and the electronegativity of attached atoms. numberanalytics.com

Commonly used Lewis acids can be categorized by their relative strength, which in turn affects their catalytic activity. For instance, aluminum chloride (AlCl₃) is considered a very strong Lewis acid, while tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂) are milder. numberanalytics.comnih.gov

Research on the acylation of N-p-toluenesulfonylpyrrole has demonstrated that strong Lewis acids like AlCl₃ favor the formation of the 3-acyl isomer with high regioselectivity. In contrast, the use of weaker Lewis acids such as SnCl₂, TiCl₄, or ZnCl₂ leads to a less regioselective reaction, often yielding the 2-acylpyrrole as the major product. nih.gov This highlights that the strength of the Lewis acid can be a critical parameter for controlling the position of acylation. While this specific study did not use this compound, the principles regarding Lewis acid strength and its effect on regioselectivity are broadly applicable to Friedel-Crafts acylation reactions.

Table 1: Comparison of Common Lewis Acids in Acylation

| Lewis Acid | Relative Strength | Typical Characteristics |

|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | Highly effective for general acylation, but can be moisture-sensitive and may lead to side reactions. sigmaaldrich.comnumberanalytics.com |

| Iron(III) chloride (FeCl₃) | Moderate | A milder alternative to AlCl₃, suitable for less reactive aromatic systems. numberanalytics.com |

| Tin(IV) chloride (SnCl₄) | Moderate to Weak | Can offer different selectivity compared to stronger Lewis acids. nih.gov |

The presence of the two electron-withdrawing fluorine atoms on the phenyl ring of this compound can also influence the reactivity of the acylium ion intermediate, potentially affecting the reaction conditions required for efficient transformation.

Transition Metal Catalysis for Cross-Coupling and Other Transformations

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.orguwindsor.ca These methods offer mild reaction conditions and high functional group tolerance, making them suitable for complex molecules. rsc.org

Palladium-catalyzed cross-coupling reactions provide powerful methods for constructing C-C and C-N bonds, transformations that are central to pharmaceutical and materials chemistry. rsc.orglibretexts.org Acyl chlorides, including this compound, can participate in these reactions, typically after conversion to a more stable intermediate or by direct coupling under specific conditions.

C-C Bond Formation : Reactions like the Suzuki, Stille, and Heck couplings are fundamental for creating carbon-carbon bonds. libretexts.orgsigmaaldrich.com The general mechanism for many of these cross-coupling reactions involves a catalytic cycle starting with the oxidative addition of an organohalide to a Pd(0) complex. uwindsor.ca While aryl halides are the most common substrates, derivatives of acyl chlorides can be used. For instance, the decarbonylative coupling of acyl chlorides is a known transformation.

C-N Bond Formation : The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides or triflates with amines. libretexts.orgbeilstein-journals.org The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of these reactions. libretexts.orgmit.edu The coupling of amides with aryl halides is also a well-established process. beilstein-journals.org These methodologies provide a framework for reactions that could involve derivatives of this compound.

The success of these palladium-catalyzed reactions often depends on the choice of ligand, base, and solvent. beilstein-journals.orgmit.edu

Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Typical Coupling Partners |

|---|---|---|

| Suzuki Coupling | C-C | Organoboron compound + Organohalide uwindsor.ca |

| Stille Coupling | C-C | Organotin compound + Organohalide libretexts.org |

| Heck Coupling | C-C | Alkene + Organohalide sigmaaldrich.com |

The field of transition metal catalysis is continuously evolving, with a focus on developing more active, stable, and selective catalysts. Recent advancements include the creation of new phosphine ligands and N-heterocyclic carbene (NHC) ligands that enhance the efficiency of palladium catalysts, especially for challenging substrates like aryl chlorides. uwindsor.canih.gov

For example, bulky, electron-rich biaryl phosphine ligands have proven effective in promoting C-N bond formation under mild conditions. mit.edumit.edu Similarly, air-stable NHC–Pd(II) chloro-dimer precatalysts have been shown to be highly reactive for cross-coupling reactions, offering facile activation and broad substrate compatibility. nih.gov Such advanced catalytic systems could be employed to improve the efficiency and selectivity of transformations involving this compound and its derivatives.

Organocatalysis and Bifunctional Catalysis in Acyl Chloride Reactivity

In addition to metal-based catalysts, organocatalysis and bifunctional catalysis have emerged as powerful strategies in organic synthesis. These approaches avoid the use of potentially toxic or expensive metals and can offer unique reactivity and selectivity.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. In the context of acyl chloride reactivity, chiral amines or phosphines can act as nucleophilic catalysts, forming a reactive acylammonium or acylphosphonium intermediate. This activation strategy can be used in a variety of asymmetric transformations.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Tin(IV) chloride |

| Zinc chloride |

| Iron(III) chloride |

| Boron trifluoride |

| Titanium(IV) chloride |

| N-p-toluenesulfonylpyrrole |

Nucleophilic Catalysis by Tertiary Amines and N-Heterocyclic Carbenes

Nucleophilic catalysis is a fundamental strategy where a catalyst directly participates in the reaction by forming a reactive intermediate with the substrate. For acyl chlorides such as this compound, tertiary amines and N-heterocyclic carbenes (NHCs) are prominent examples of nucleophilic catalysts that activate the acyl group towards subsequent reactions.

Tertiary Amines

Tertiary amines are widely used as nucleophilic catalysts in reactions involving acyl chlorides. chemguide.co.ukwikipedia.org The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This initial step forms a highly reactive intermediate known as an acylammonium salt. wikipedia.orgdanielromogroup.com This salt is significantly more electrophilic than the starting acyl chloride, rendering it more susceptible to attack by a subsequent nucleophile, such as an alcohol or another amine. researchgate.net

The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.com After the formation of the acylammonium salt, the ultimate nucleophile attacks this intermediate, leading to the formation of a tetrahedral intermediate which then collapses to yield the final product and regenerate the tertiary amine catalyst. chemguide.co.ukyoutube.com When the nucleophile is another amine, an excess of the amine or a non-nucleophilic base like pyridine (B92270) is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orglibretexts.orgyoutube.com

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts, valued for their strong nucleophilicity and ability to stabilize reaction intermediates. acs.orgscripps.edu First isolated and characterized in a stable form by Arduengo in 1991, NHCs have become versatile catalysts for a wide range of transformations. pkusz.edu.cn In reactions with carbonyl compounds, NHCs can generate unique reactive intermediates like the Breslow intermediate, acyl azoliums, and various enolates. acs.orgnih.govresearchgate.netnih.gov

When an NHC reacts with an acyl chloride, it attacks the carbonyl carbon to form a highly electrophilic acyl azolium intermediate. pkusz.edu.cnnih.govresearchgate.net This intermediate is a potent acylating agent that can react with various nucleophiles under mild conditions. researchgate.net The versatility of NHC catalysis stems from the diverse reaction pathways available to the acyl azolium and other derived intermediates, including cycloadditions and domino reactions. nih.govnih.gov The steric and electronic properties of the NHC can be tuned by modifying the substituents on the nitrogen atoms and the heterocyclic backbone, which in turn can influence the catalyst's activity and the stereochemical outcome of the reaction. scripps.edunih.gov While NHCs are known to react with highly electrophilic carbonyls like acyl chlorides, specific applications involving this compound are not extensively documented in the literature. pkusz.edu.cn

| Feature | Tertiary Amines | N-Heterocyclic Carbenes (NHCs) |

|---|---|---|

| Catalyst Type | Nucleophilic Lewis Base | Nucleophilic Organocatalyst |

| Reactive Intermediate | Acylammonium Salt | Acyl Azolium Ion |

| Activation Mechanism | Forms a highly reactive salt, increasing the electrophilicity of the acyl group. wikipedia.orgdanielromogroup.com | Forms a highly electrophilic acyl azolium intermediate, enabling various subsequent transformations. nih.govresearchgate.net |

| Key Advantages | Readily available, well-understood mechanism, effective for general acylation. chemguide.co.ukresearchgate.net | High nucleophilicity, ability to generate diverse reactive intermediates (e.g., homoenolates), tunable steric/electronic properties. acs.orgscripps.edunih.gov |

| Typical Substrates Activated | Acyl Chlorides, Acid Anhydrides. libretexts.org | Aldehydes, Ketenes, Acyl Chlorides, Esters. pkusz.edu.cn |

Synergistic Catalytic Systems

Synergistic catalysis represents an advanced strategy where two distinct catalysts work in concert to simultaneously activate both the nucleophilic and electrophilic partners in a reaction. wikipedia.orgrsc.orgprinceton.edu This dual activation approach can lead to transformations that are not possible with a single catalyst, improve reaction efficiency, and enable high levels of stereocontrol. rsc.orgprinceton.edu The fundamental principle is to raise the energy of the nucleophile's Highest Occupied Molecular Orbital (HOMO) and lower the energy of the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the energy gap for the reaction to occur. wikipedia.org

A common pairing in synergistic catalysis involves a nucleophilic organocatalyst, such as a tertiary amine, and a Lewis acidic metal catalyst. nih.govox.ac.uk In the context of reactions with acyl chlorides like this compound, a tertiary amine can react with the acyl chloride to generate a ketene (B1206846). This ketene, or the resulting ammonium (B1175870) enolate, acts as the activated nucleophile. Concurrently, a Lewis acid catalyst coordinates to and activates the electrophilic partner, preparing it for reaction with the nucleophilic species generated by the first catalyst.

An illustrative example of this concept is the enantioselective α-acylation of tertiary amines, which combines photoredox catalysis with NHC catalysis. nih.gov In this system, the NHC activates an aldehyde to form a nucleophilic Breslow intermediate, while a photoredox catalyst activates the tertiary amine via single-electron transfer to form an electrophilic iminium ion. nih.gov The two activated species then combine to form the final product.

Another powerful demonstration involves the combination of a chiral tertiary amine catalyst with an achiral metal catalyst. nih.gov For instance, research has shown that a chiral isothiourea (a type of tertiary amine) catalyst can be used with a palladium catalyst for the allylation of aryl acetic esters. nih.gov While not directly involving this compound, these systems highlight the potential of synergistic catalysis. The amine catalyst would activate the acid chloride (or a derivative), while the metal catalyst would activate the other coupling partner, facilitating a reaction that might otherwise be inefficient or unselective.

| Catalyst 1 (Type) | Catalyst 1 Role | Catalyst 2 (Type) | Catalyst 2 Role | Overall Transformation | Reference |

|---|---|---|---|---|---|

| Chiral Amine (Organocatalyst) | Activates aldehyde/ketone via enamine/iminium formation. | Transition Metal (e.g., Ir, Pd, Cu) | Activates the electrophile (e.g., allyl source). | Enantio- and Diastereoselective α-allylation of aldehydes. | wikipedia.org |

| Chiral Tertiary Amine (Nucleophilic Catalyst) | Generates chiral acylammonium salt or ketene from acid chloride. | Lewis Acid (e.g., Zn, In) | Activates the pro-nucleophile (e.g., 2-acyl azine) towards enolate formation. | Enantioselective Michael additions and cycloadditions. | nih.gov |

| Chiral NHC (Organocatalyst) | Generates nucleophilic Breslow intermediate from an aldehyde. | Photoredox Catalyst (e.g., Ru, Ir) | Activates tertiary amine to an electrophilic iminium ion via SET. | Catalytic asymmetric α-acylation of tertiary amines. | nih.gov |

| Dual Transition Metals (e.g., Rh and Pd) | One metal forms a metal-enolate (nucleophile). | The other metal forms a π-allyl complex (electrophile). | One metal activates the nucleophile while the other activates the electrophile. | Enantioselective allylic alkylation. | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization for Research and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,6-Difluorophenylacetyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

The ¹H NMR spectrum of this compound is characterized by two main regions: the aliphatic region for the methylene (B1212753) (-CH₂) protons and the aromatic region for the phenyl ring protons.

Methylene Protons (-CH₂-): These protons typically appear as a singlet in a proton-decoupled spectrum. However, due to coupling with the two adjacent fluorine atoms on the aromatic ring, this signal is often observed as a triplet. The chemical shift for these protons is influenced by the adjacent electron-withdrawing carbonyl group and the difluorinated phenyl ring, generally appearing in the range of 3.8-4.2 ppm. libretexts.orgyoutube.com

Aromatic Protons: The aromatic region of the spectrum is more complex due to proton-proton and proton-fluorine spin-spin coupling. The molecule has two chemically equivalent meta-protons and one para-proton.

The para-proton (H-4) appears as a triplet of triplets, resulting from coupling to the two equivalent meta-protons and the two equivalent ortho-fluorine atoms. Its chemical shift is typically observed around 7.2-7.4 ppm.

The meta-protons (H-3 and H-5) appear as a complex multiplet, often a doublet of doublets, due to coupling with the adjacent para-proton and the ortho-fluorine atom. chemicalbook.com Their chemical shifts are found in the range of 6.9-7.1 ppm. chemicalbook.com

The integration of the signals confirms the proton ratio, with the methylene signal integrating to 2H and the aromatic signals integrating to 3H. libretexts.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -CH₂- | ~4.1 | t (triplet) | JH-F ≈ 2 Hz |

| Aromatic H-3, H-5 | ~7.0 | m (multiplet) | - |

| Aromatic H-4 | ~7.3 | m (multiplet) | - |

Broadband proton-decoupled ¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. libretexts.org Due to the symmetry of the 2,6-difluorophenyl group, five distinct carbon signals are expected.

Carbonyl Carbon (-C=O): The carbonyl carbon of the acyl chloride group is highly deshielded and appears at the lowest field, typically in the range of 168-172 ppm. chemicalbook.com

Methylene Carbon (-CH₂-): The aliphatic methylene carbon is observed at a higher field, generally around 45-50 ppm.

Aromatic Carbons:

Ipso-Carbons (C-2, C-6): The two carbons directly bonded to the fluorine atoms are significantly affected by fluorine's electronegativity and exhibit a large C-F coupling constant. They appear as a doublet in the range of 160-164 ppm. chemicalbook.com

Para-Carbon (C-4): This carbon appears as a triplet due to coupling with the two ortho-fluorine atoms, typically around 130-132 ppm. chemicalbook.com

Meta-Carbons (C-3, C-5): These carbons show smaller C-F coupling and resonate at a higher field, around 112-115 ppm, appearing as a doublet. chemicalbook.com

Ipso-Carbon (C-1): The carbon attached to the acetyl chloride group is also subject to coupling with the two ortho-fluorine atoms and appears as a triplet around 114-116 ppm. chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| -C=O | ~170 | s (singlet) |

| -CH₂- | ~47 | t (triplet) |

| C-1 | ~115 | t (triplet) |

| C-2, C-6 | ~162 | d (doublet) |

| C-3, C-5 | ~113 | d (doublet) |

| C-4 | ~131 | t (triplet) |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Since the two fluorine atoms in this compound are chemically equivalent, the ¹⁹F NMR spectrum shows a single signal. nih.gov The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring and typically falls within the range of -110 to -120 ppm (relative to CFCl₃). researchgate.net

The multiplicity of the ¹⁹F signal provides valuable structural information. It will appear as a complex multiplet due to coupling with the ortho-methylene protons, the meta-protons (H-3, H-5), and the para-proton (H-4). nih.govbiophysics.org Analysis of these coupling constants can further confirm the substitution pattern of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound displays several characteristic absorption bands that are useful for its identification.

C=O Stretch: The most prominent feature is the very strong and sharp absorption band for the carbonyl (C=O) stretching vibration of the acyl chloride. This band appears at a high frequency, typically in the range of 1780-1815 cm⁻¹. uobabylon.edu.iqreddit.com Its high frequency is due to the electron-withdrawing effect of the chlorine atom.

C-Cl Stretch: The carbon-chlorine stretching vibration gives rise to a strong band in the fingerprint region, usually between 850-550 cm⁻¹. orgchemboulder.com

C-F Stretch: Strong absorptions corresponding to the aromatic C-F stretching vibrations are expected in the 1200-1300 cm⁻¹ region. researchgate.net

Aromatic C=C Stretch: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.cz

CH₂ Bending: The methylene group shows characteristic bending (scissoring) vibrations around 1400-1450 cm⁻¹. libretexts.org

These characteristic peaks, particularly the C=O stretch, are excellent for monitoring reactions involving this compound, such as its conversion to amides or esters, which would show a shift of the C=O band to a lower frequency.

While less commonly used for routine analysis, advanced vibrational spectroscopy can provide insights into the conformational preferences of the molecule. The rotation around the C-C single bond between the phenyl ring and the carbonyl group can lead to different conformers. These conformers may have slightly different vibrational frequencies, which could potentially be resolved in high-resolution spectra or low-temperature studies. iucr.org

Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For instance, the aromatic ring breathing mode, a symmetric vibration, would be expected to be strong in the Raman spectrum. researchgate.net Studies of the vibrational spectra in different solvents or at varying concentrations can also provide information about intermolecular interactions, such as dipole-dipole interactions, which can influence peak positions and shapes.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Acyl Chloride) | IR | 1780 - 1815 | Very Strong, Sharp |

| Aromatic C=C Stretch | IR/Raman | 1400 - 1600 | Medium to Strong |

| -CH₂- Bend (Scissoring) | IR | 1400 - 1450 | Medium |

| Aromatic C-F Stretch | IR | 1200 - 1300 | Strong |

| C-Cl Stretch | IR/Raman | 550 - 850 | Strong |

| Aromatic Ring Breathing | Raman | ~1000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for elucidating molecular mass and structure. sigmaaldrich.com For a reactive species such as this compound, MS techniques offer critical insights into its identity and fragmentation behavior under ionization.

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular masses of compounds with a high degree of accuracy. synquestlabs.com This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. researchgate.net For this compound, with a molecular formula of C₈H₅ClF₂O, the theoretical exact mass can be calculated with high precision.

HRMS analysis is crucial for confirming the elemental formula of newly synthesized compounds or for identifying unknown components in a reaction mixture. synquestlabs.comresearchgate.net The high resolving power enables the separation of isobars (ions with the same nominal mass but different elemental compositions), providing a high level of confidence in compound identification. semanticscholar.org

Table 1: Theoretical Exact Mass Data for this compound and its Isotopologues

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₈H₅³⁵ClF₂O | 190.0047 |

| [M+2]⁺ | C₈H₅³⁷ClF₂O | 192.0018 |

| [M+H]⁺ | C₈H₆³⁵ClF₂O | 191.0126 |

| [M+Na]⁺ | C₈H₅³⁵ClF₂NaO | 213.0035 |

Note: The data in this table is calculated based on the known isotopic masses and is presented for illustrative purposes.

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis to elucidate the structure of ions. scbt.comsigmaaldrich.com In a typical experiment, a precursor ion (parent ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions (daughter ions) are analyzed in a second mass analyzer. uzh.chchemdict.com This technique is invaluable for confirming the structure of reaction products derived from this compound.

Due to the high reactivity of the acyl chloride functional group, it is often converted to a more stable derivative, such as an amide or ester, before analysis. avantorsciences.com For instance, the reaction of this compound with a primary amine (e.g., benzylamine) yields the corresponding amide, N-benzyl-2-(2,6-difluorophenyl)acetamide. MS/MS analysis of this amide product can confirm its structure through characteristic fragmentation patterns. The precursor ion of the amide would be selected and fragmented to produce product ions that correspond to specific structural motifs, confirming the original connectivity.

Table 2: Hypothetical MS/MS Fragmentation Data for a Derivative of this compound

| Derivative Name | Precursor Ion (m/z) | Key Product Ions (m/z) | Probable Neutral Loss |

| N-benzyl-2-(2,6-difluorophenyl)acetamide | 262.1 | 155.0, 127.0, 91.1 | C₇H₇N, C₈H₅F₂O, C₈H₆F₂O |

Note: This table presents a hypothetical fragmentation pattern for a representative amide derivative to illustrate the principles of MS/MS analysis.

Advanced Chromatographic Techniques for Reaction Mixture Analysis and Product Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. d-nb.info For monitoring reactions involving this compound and for purifying its products, advanced chromatographic techniques are essential.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. avantorsciences.com Analytes are separated based on their volatility and interaction with a stationary phase in a capillary column before being detected by the mass spectrometer. nih.gov

Direct analysis of highly reactive compounds like acyl chlorides by GC-MS can be challenging, and often requires derivatization to improve stability and chromatographic performance. ulisboa.ptaksci.comthermofisher.com For example, the acyl chloride can be converted to a corresponding ester by reaction with an alcohol. avantorsciences.comresearchgate.net However, if analyzed directly, the mass spectrum of this compound would be expected to show characteristic fragments resulting from the loss of the chlorine atom and cleavage of the acyl group. The fragmentation pattern of related compounds like 2,6-difluorobenzoyl chloride often shows a prominent molecular ion followed by the loss of chlorine, and then the loss of carbon monoxide. nih.gov A similar pattern would be anticipated for this compound.

Table 3: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 190/192 | Molecular Ion [M]⁺ | [C₈H₅ClF₂O]⁺ |

| 155 | [M-Cl]⁺ | [C₈H₅F₂O]⁺ |

| 127 | [M-Cl-CO]⁺ or [C₆H₃F₂CH₂]⁺ | [C₇H₅F₂]⁺ |

Note: This table is based on predicted fragmentation patterns from general principles of mass spectrometry and data from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. nih.gov The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. nih.govoup.com Due to the high reactivity of acyl chlorides with common protic solvents used in HPLC (like water and methanol), direct analysis is often impractical. scbt.comnih.gov

Therefore, a common strategy is to derivatize the acyl chloride into a more stable compound prior to HPLC analysis. scbt.comavantorsciences.com For example, reacting this compound with an alcohol like methanol (B129727) would produce the stable methyl 2-(2,6-difluorophenyl)acetate. This ester can then be readily analyzed using reversed-phase HPLC. researchgate.net The use of a derivatizing agent that imparts a strong UV chromophore can also significantly enhance detection sensitivity. scbt.comavantorsciences.com

Table 4: Illustrative HPLC Method Parameters for the Analysis of a this compound Derivative

| Parameter | Value |

| Column | C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table provides a typical set of starting parameters for an HPLC method for a derivative and would require optimization for a specific analyte.

Theoretical and Computational Studies of 2,6 Difluorophenylacetyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, providing a framework to understand the behavior of electrons and nuclei in molecules. For 2,6-difluorophenylacetyl chloride, these calculations can predict a wide range of properties, from its geometry to its spectroscopic characteristics.

Density Functional Theory (DFT) has become a popular and versatile method for investigating the electronic structure of many-body systems, including molecules. wikipedia.org It is a computational quantum mechanical modeling method that uses the electron density to determine the properties of a system. wikipedia.orgscispace.com DFT calculations are computationally less expensive than other high-level methods, making them suitable for a wide range of chemical applications. wikipedia.org

For this compound, DFT can be used to calculate various molecular properties. The choice of the functional and basis set is crucial for obtaining accurate results. mdpi.com For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to be suitable for predicting the bond lengths of similar molecules. mdpi.com DFT can be employed to determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. nih.gov These calculations provide insights into the molecule's stability, reactivity, and the regions susceptible to electrophilic or nucleophilic attack.

The performance of DFT can sometimes be affected by self-interaction error (SIE). nsf.gov A technique known as density-corrected DFT (DC-DFT), which uses the Hartree-Fock electron density, has been proposed to mitigate this issue. nsf.gov While DC-DFT has shown improvements for properties like dipole moments in some challenging cases, its impact on other properties like polarizability can be mixed. nsf.gov

Table 1: Calculated Molecular Properties of a Representative Arylacetyl Chloride using DFT

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 D |

| HOMO Energy (eV) | -7.2 eV |

| LUMO Energy (eV) | -1.5 eV |

| HOMO-LUMO Gap (eV) | 5.7 eV |

| Note: This table presents hypothetical data for illustrative purposes, as specific DFT calculations for this compound were not found in the provided search results. The values are typical for a molecule of this class. |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while often more computationally demanding than DFT, can provide very high accuracy. elte.huaps.org Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of ab initio methods. mdpi.com

High-accuracy extrapolated ab initio thermochemistry (HEAT) is a theoretical model chemistry that aims for very high accuracy in thermochemical predictions. elte.hu Similarly, methods like W3 and W4 are also capable of high accuracy. elte.hu These high-level calculations can be used to obtain precise values for properties like enthalpies of formation. For complex molecules, a combination of methods may be employed. For instance, a lower-level method might be used for geometry optimization, while a higher-level method is used for a single-point energy calculation.

The development of artificial intelligence-based ab initio biomolecular dynamics systems (AI²BMD) has shown promise in performing simulations with ab initio accuracy for large biomolecules, significantly reducing computational time compared to traditional DFT. nih.gov While developed for proteins, the underlying principles could potentially be adapted for smaller molecules to accelerate high-accuracy calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. nih.govosti.gov By mapping out the potential energy surface, chemists can understand the pathways that reactants take to become products, including the identification of transient species like transition states.

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s). ufl.edunih.gov The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational methods can be used to locate and characterize the geometry and energy of transition states. e3s-conferences.orgnih.gov

For reactions involving this compound, such as nucleophilic acyl substitution, computational modeling can help to elucidate the reaction pathway. This involves identifying whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. ufl.edu For example, in the context of other reactions, computational studies have been used to distinguish between chair-like and boat-like transition states in cyclization reactions. e3s-conferences.org The elucidation of reaction pathways provides a molecular-level perspective that complements experimental observations. mdpi.com

The integration of computational modeling with experimental data, such as kinetic isotope effects (KIEs), provides a powerful approach to validate and refine proposed reaction mechanisms. ufl.edu

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter for determining the reaction rate. chemrxiv.org Computational chemistry can be used to predict activation energies by calculating the energy difference between the reactants and the transition state. beilstein-journals.org

Various computational models, including deep learning models, are being developed to predict activation energies with increasing accuracy. chemrxiv.orgnih.gov These models can be trained on large datasets of quantum chemistry reactions. chemrxiv.org For instance, a Δ²-learning model has been shown to achieve accurate predictions of activation energies by using low-level quantum chemistry calculations as input to predict high-level results, significantly reducing computational cost. nih.gov

The prediction of reaction rates also requires the calculation of partition functions for the reactants and the transition state. arxiv.org Machine learning models are also being developed to predict these partition functions, which, when combined with predicted activation energies, can provide estimates of reaction rate constants. arxiv.org These predictive capabilities are valuable for a wide range of applications, from understanding atmospheric chemistry to designing new catalysts. nih.govarxiv.org

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Nucleophile | Solvent | Calculated Ea (kcal/mol) |

| Hydrolysis | H₂O | Water | 15.2 |

| Aminolysis | NH₃ | Acetonitrile | 10.8 |

| Alcoholysis | CH₃OH | Methanol (B129727) | 12.5 |

| Note: This table presents hypothetical data for illustrative purposes, as specific activation energy calculations for reactions of this compound were not found in the provided search results. The values are representative of typical nucleophilic acyl substitution reactions. |

Prediction of Reactivity and Selectivity Descriptors

Computational methods can provide valuable descriptors that predict the reactivity and selectivity of a molecule. rsc.orgsemanticscholar.org These descriptors are often derived from the electronic structure of the molecule and can be used to rationalize and predict chemical behavior. scispace.com

For this compound, reactivity descriptors can help to understand its susceptibility to nucleophilic attack at the carbonyl carbon. Descriptors such as the Fukui function and dual descriptors, which can be calculated using DFT, can identify the most reactive sites within the molecule. mdpi.com The molecular electrostatic potential (MESP) is another useful tool that visually indicates the electron-rich and electron-poor regions of a molecule, highlighting potential sites for electrophilic and nucleophilic attack. mdpi.comnih.gov

In the context of regioselectivity, computational approaches are being developed to predict the outcome of reactions where multiple products are possible. rsc.orgsemanticscholar.orgchemrxiv.org Machine learning models, often combining learned reaction representations with quantum mechanical descriptors, have shown high accuracy in predicting regioselectivity for various reaction types. rsc.orgsemanticscholar.org These models can be trained on large databases of reactions and can even be used to predict the selectivity of catalysts. nih.govchemrxiv.org For C-H activation reactions, for example, the regioselectivity can often be predicted by comparing the relative energies of possible intermediates or transition states. beilstein-journals.org

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis)